3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid
Overview
Description
The compound “3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid” belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, with chlorosulfonyl, difluoro, and carboxylic acid functional groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a benzoic acid derivative, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the chlorosulfonyl and difluoro groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the benzene ring could contribute to its lipophilicity .Scientific Research Applications
Synthesis of Intermediates for Antimicrobial Drugs
A practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a critical intermediate in the production of antimicrobial 3-quinolinecarboxylic acid drugs, showcases the chemical's relevance in scientific research. This process, developed by Zhang et al. (2020), involves steps such as nitration, esterification, and reduction, achieving a 70% overall yield. The method is noted for its improved yield and controllable reaction conditions, highlighting the compound's utility in developing antimicrobial agents (Zhang et al., 2020).
Advancements in Synthetic Chemistry
Research into the synthesis of 4-Chloro-2,5-difluorobenzoic acid demonstrates the compound's role as a precursor in organic synthesis. Hao-yu (2011) detailed a synthesis method involving Sandmeyer reaction, bromination, and Grignard reaction, yielding a product with 99.16% purity. This work underscores the compound's importance in facilitating organic synthesis, providing a foundation for further chemical research (Hao-yu, 2011).
Organometallic Methodology in Synthesis
The exploration of regioflexible substitution of 1,3-Difluorobenzene by Schlosser and Heiss (2003) showcases the utility of organometallic methods in achieving precise structural modifications. Their work demonstrates the conversion of difluorobenzene into various benzoic acids, emphasizing the compound's role in enabling versatile chemical syntheses (Schlosser & Heiss, 2003).
Novel Derivatives for Pesticide Development
Research on new derivatives of chloro-nitrobenzene, aiming at the synthesis of compounds with potential as pesticides, highlights the broader applicability of such chemical structures in the field of agricultural chemistry. Sipyagin et al. (2004) detail the preparation of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, pointing to innovative paths in the development of new pesticides (Sipyagin et al., 2004).
Future Directions
properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-2,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O4S/c8-4-5(10)2(7(12)13)1-3(6(4)11)16(9,14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJIJAMKVYHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.